![molecular formula C45H58I4N6S2 B13815413 3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide” is a complex organic molecule. It features multiple aromatic rings, nitrogen atoms, and iodide ions, suggesting it may have interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole and pyridinium moieties, followed by their coupling through a series of reactions. Typical conditions might include:
Formation of Benzothiazole: This could involve the cyclization of a thiourea derivative with a halogenated aromatic compound.
Formation of Pyridinium: This might involve the quaternization of a pyridine derivative with an alkylating agent.
Coupling Reactions: The final steps would involve coupling these moieties under conditions that promote the formation of the desired product, possibly using catalysts or specific solvents.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or other industrial techniques to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or aromatic rings.
Reduction: Reduction could occur at the pyridinium or benzothiazole moieties.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include acidic or basic environments, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions, but could include various oxidized or reduced forms of the original compound, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Material Science: It could be used in the development of new materials with unique electronic or optical properties.
Biology
Biological Probes: The compound might be used as a fluorescent probe or in other imaging applications.
Drug Development: It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound might have potential as a therapeutic agent, particularly if it interacts with specific biological targets.
Industry
Dyes and Pigments: The compound could be used in the production of dyes or pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action would depend on the specific application, but might involve:
Molecular Targets: Interaction with specific proteins, enzymes, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyridinium Compounds: Other pyridinium-based molecules.
Uniqueness
This compound’s unique combination of benzothiazole and pyridinium moieties, along with its tetraiodide form, likely gives it distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C45H58I4N6S2 |
|---|---|
Molekulargewicht |
1254.7 g/mol |
IUPAC-Name |
3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C45H58N6S2.4HI/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45;;;;/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
UIZZRDIAIPYKJZ-UHFFFAOYSA-J |
Isomerische SMILES |
CN1/C(=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CCC[N+](CCC[N+]3=CC=C(C=C3)/C=C/C=C/4\SC5=CC=CC=C5N4C)(C)C)(C)C)/SC6=CC=CC=C16.[I-].[I-].[I-].[I-] |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


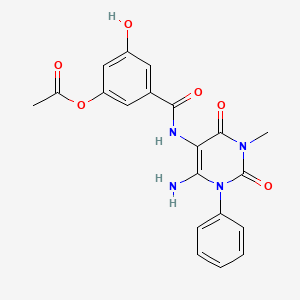
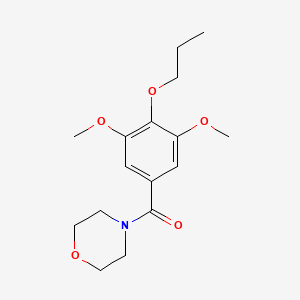
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
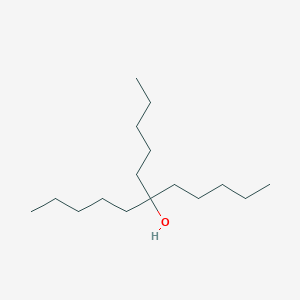
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
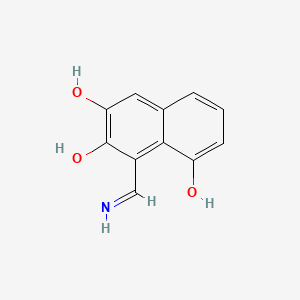
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
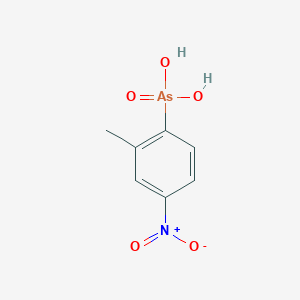
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
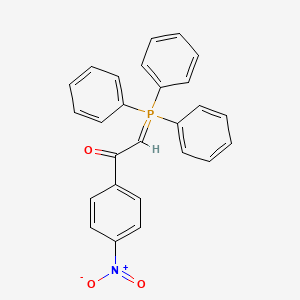
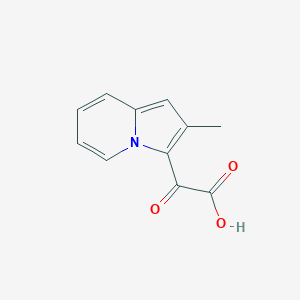
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
